Product packaging for BUTYL ISOSTEARATE(Cat. No.:CAS No. 121336-68-3)

BUTYL ISOSTEARATE

Cat. No.: B1142846
CAS No.: 121336-68-3
M. Wt: 340.58356
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Description

Butyl Isostearate (CAS 121336-68-3) is an ester formed from isostearic acid, a branched-chain fatty acid typically derived from vegetable sources, and butyl alcohol . This synthesis yields a stable, oil-like liquid with a lightweight texture, low viscosity, and excellent spreading properties . Its key value in research and development, particularly for cosmetics and personal care, lies in its role as an effective skin-conditioning agent and emollient . It functions by forming a thin, hydrophobic, and non-greasy film on the skin's surface, which helps to smooth rough areas, reduce moisture loss, and impart a soft, supple feel without a heavy or sticky residue . First investigated in the 1970s, it is prized in formulations for its ability to reduce the greasy sensation often associated with other oils and to improve the slip and application feel of products . Its branched molecular structure contributes to a low comedogenic rating, making it a subject of interest for developing products suitable for a wide range of skin types . Beyond its primary emollient function, it also acts as a plasticizer in nail varnishes and can be used in the development of sustained-release drug delivery systems, where it has been shown to prolong the release period of active pharmaceuticals from polymer microspheres . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

121336-68-3

Molecular Formula

C22H44O2

Molecular Weight

340.58356

Synonyms

BUTYL ISOSTEARATE

Origin of Product

United States

Synthesis Methodologies for Butyl Isostearate

Esterification Processes

Esterification is the core process for the synthesis of butyl isostearate, involving the reaction of isostearic acid with butanol to form the corresponding ester and water. This reaction can be catalyzed by either acids or enzymes.

Conventional Acid-Catalyzed Esterification

The traditional and most common method for producing fatty acid esters like butyl stearate (B1226849), and by extension this compound, is through acid-catalyzed esterification, often referred to as the Fischer-Speier esterification. nih.govunife.it This process involves reacting the fatty acid (isostearic acid) with an alcohol (butanol) in the presence of a strong acid catalyst. nih.govunife.it

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which makes the carbonyl carbon more electrophilic. A molecule of the alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer, an intermediate product is formed which then eliminates a water molecule to form the ester. europa.eu

Commonly used homogeneous acid catalysts include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. nih.govunife.it However, these catalysts can be corrosive and present challenges in separation from the final product. nih.gov To overcome these issues, heterogeneous catalysts are also employed. Examples include metal oxides like zinc oxide, solid acid catalysts such as copper p-toluenesulfonate, and various clays. scribd.comgoogle.comgoogle.commdpi.com For instance, a method using zinc oxide as a catalyst under a nitrogen atmosphere has been described for preparing butyl stearate, which results in a product with stable quality and good lubricating properties. scribd.comgoogle.com Another patented method utilizes copper p-toluenesulfonate as a solid catalyst, with the reaction being carried out by refluxing stearic acid and n-butanol at temperatures between 95-105°C for over 8 hours, achieving a yield of 92.9%. google.com High-yielding synthesis of various alkyl stearates, including butyl stearate, has also been reported using Keggin-type heteropolyacids like phosphotungstic acid, with isolated yields reaching up to 98%. aip.org

Enzymatic Synthesis Routes

Enzymatic synthesis offers a "greener" alternative to conventional chemical methods, operating under milder conditions and offering higher specificity, which can lead to purer products with fewer side reactions. researchgate.net Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are the most widely used enzymes for this purpose as they can catalyze esterification reactions in environments with low water activity. researchgate.netnih.gov

The selection of an appropriate biocatalyst is crucial for an efficient enzymatic esterification process. Lipases from various microbial sources are commonly used. For the synthesis of alkyl stearates, lipases from Candida antarctica, Rhizomucor miehei, and Candida rugosa have been extensively studied. nih.govnih.govcsic.es

Immobilized lipases are often preferred in industrial applications as they offer enhanced stability and can be easily separated from the reaction mixture and reused over multiple cycles. researchgate.net Novozym 435, an immobilized lipase (B570770) B from Candida antarctica (CALB), is one of the most popular and robust commercial biocatalysts for ester synthesis. csic.esresearchgate.net It has been successfully used in the synthesis of butyl stearate, demonstrating high conversion rates. unife.itresearchgate.net For example, in a solvent-free system for butyl stearate production, Novozym 435 was identified as the most effective enzyme, achieving a conversion of 84%. unife.it Another study reported a 92% conversion for butyl stearate synthesis using Novozym 435. researchgate.netcapes.gov.br

Other commercial lipases include Lipozyme RM IM from Rhizomucor miehei and lipases from Thermomyces lanuginosus. nih.govcsic.es The choice of biocatalyst can be influenced by the specific substrates and desired reaction conditions. For instance, halophilic (salt-tolerant) lipases, such as the one from Marinobacter litoralis SW-45, have shown potential for synthesizing butyl esters from free fatty acids derived from palm oil. nih.govresearchgate.net

To maximize the yield and purity of enzymatically synthesized this compound, several process parameters must be carefully controlled and optimized. These include the substrate molar ratio, temperature, and agitation speed.

The molar ratio of the substrates (isostearic acid to butanol) is a critical factor in esterification. As esterification is a reversible reaction, using an excess of one of the reactants, typically the alcohol, can shift the equilibrium towards the formation of the ester product. unife.it

However, a very high excess of alcohol can sometimes lead to enzyme inhibition. nih.gov Therefore, finding the optimal molar ratio is essential for maximizing conversion. In the synthesis of butyl stearate using Novozym 435, a satisfactory result with 92% conversion was achieved with an acid-to-alcohol molar ratio of 1:2. researchgate.netcapes.gov.brcolab.ws For the synthesis of other alkyl stearates using Candida rugosa lipase, molar ratios ranging from 5:1 to 15:1 (alcohol to stearic acid) were evaluated, with the optimal ratio varying depending on the specific alcohol used. nih.gov For instance, in the synthesis of butyl esters from palm fatty acid distillate, a molar ratio of butanol to free fatty acids of 5:1 was found to be optimal. nih.gov

The table below summarizes findings on the effect of substrate molar ratio on the synthesis of butyl stearate and similar esters.

ProductBiocatalystAcid:Alcohol Molar RatioConversion/YieldReference
Butyl StearateNovozym 4351:292% researchgate.net
Butyl StearateCandida sp. 99-1259:1 (Butanol:Stearic Acid)Not specified nih.gov
Butyl EstersMarinobacter litoralis SW-45 Lipase5:1 (Butanol:FFA)68.4% nih.gov

Temperature is a key parameter in enzymatic reactions. An increase in temperature generally increases the reaction rate. However, temperatures that are too high can lead to the thermal denaturation and deactivation of the enzyme. mdpi.com For lipases, the optimal temperature is typically between 40°C and 60°C. nih.govmdpi.com In the synthesis of butyl stearate with Novozym 435, an optimal temperature of 60°C was used to achieve high conversion. researchgate.netcapes.gov.brcolab.ws Another study on butyl ester synthesis found optimal temperatures of 40°C and 45°C depending on the specific fatty acid source. nih.gov Higher temperatures can also improve the solubility of substrates and reduce the viscosity of the reaction mixture, which can enhance mass transfer. unife.it

Agitation is important for ensuring proper mixing of the substrates and the biocatalyst, especially in heterogeneous systems involving an immobilized enzyme. unife.it Adequate agitation helps to minimize mass transfer limitations. However, excessive agitation speeds can cause mechanical stress on the enzyme, potentially leading to its damage and a decrease in activity. nih.gov For the synthesis of butyl stearate, an agitation speed of 250 rpm was found to be optimal. researchgate.netcapes.gov.brcolab.ws In another study, agitation speeds were varied from 150 to 250 rpm, with the optimal speed depending on the specific reaction system. nih.gov

The table below presents research findings on the influence of temperature and agitation on the synthesis of butyl stearate and related esters.

ProductBiocatalystTemperature (°C)Agitation (rpm)Conversion/YieldReference
Butyl StearateNovozym 4356025092% researchgate.net
Butyl Esters (from CPKO-derived FFA)Marinobacter litoralis SW-45 Lipase45230Not specified nih.gov
Ethylene Glycol OleateNS 88011 Lipase7060092% unife.it
Cetyl CaprateFermase CALB™ 100005020091.9% colab.ws
Process Optimization for Enzymatic Yield and Purity
Temperature and Agitation Influence

Transesterification Pathways for this compound Production

Transesterification offers an alternative route to direct esterification for producing this compound. This process involves the reaction of an existing ester, such as a triglyceride (fat or oil), with an alcohol (butanol in this case) to form a new ester (this compound) and a new alcohol (glycerol). nih.gov This method is a cornerstone of biodiesel production and can be adapted for the synthesis of specific fatty acid esters. nih.govpsu.edu

The reaction can be catalyzed by acids, bases, or enzymes. mdpi.com A catalyst-free approach for the transesterification of vegetable oils to produce fatty acid butyl esters has also been developed using sodium tetrabutoxyborate, formed from the reaction of sodium borohydride (B1222165) with butanol. greencarcongress.com This method avoids the formation of soap and simplifies product isolation. greencarcongress.com Supercritical transesterification, using alcohols like 1-butanol (B46404) at high temperatures and pressures, is another viable, catalyst-free option that enhances reaction rates and is suitable for feedstocks with high free fatty acid content. mdpi.com

Novel Catalytic Systems in this compound Synthesis

Research into novel catalytic systems aims to overcome the limitations of traditional catalysts, such as corrosion, side reactions, and difficult separation associated with liquid acids like sulfuric acid. acs.org Solid acid catalysts are a promising alternative.

Reaction Kinetics and Thermodynamic Considerations in this compound Formation

The formation of this compound through esterification is a reversible reaction. ijert.org Understanding the reaction kinetics and thermodynamics is essential for optimizing reaction conditions to maximize yield.

In solvent-free enzymatic esterifications, the molar ratio of the reactants is a critical parameter that influences both the thermodynamics and kinetics of the synthesis. researchgate.netrsc.org An excess of one reactant, typically the alcohol, is often used to shift the equilibrium towards the product side. ijert.org However, a large excess of alcohol can also lead to enzyme inhibition. csic.es The temperature also plays a crucial role; while higher temperatures generally increase the reaction rate, they can also negatively impact enzyme stability. csic.es For the enzymatic synthesis of butyl stearate using Novozym 435, optimal conditions were found to be a temperature of 60°C and a stearic acid to butanol molar ratio of 1:2. researchgate.net

For non-enzymatic systems, a study on the esterification of stearic acid with n-butanol catalyzed by a solid acid catalyst (PA/NaY) determined the reaction to be second order. capes.gov.br The activation energy for the forward reaction was found to be 34.18 kJ/mol, and for the reverse reaction, it was 57.70 kJ/mol. capes.gov.br Thermodynamic studies of similar esterification reactions, like that of levulinic acid with 1-butene, have shown them to be exothermic, meaning that lower temperatures favor a higher equilibrium constant. ub.edu The interplay between reaction rate (favored by higher temperature) and equilibrium position (favored by lower temperature) necessitates careful optimization of the reaction temperature. ub.edu

Purification and Separation Techniques for Synthesized this compound

After synthesis, this compound must be purified from the reaction mixture, which may contain unreacted starting materials, catalyst, and byproducts.

A common initial step is neutralization to stop the reaction, especially when an acid catalyst is used. This is typically followed by washing, often with water, to remove water-soluble impurities. google.com Distillation is a key technique used to separate the desired ester from components with different boiling points, such as excess butanol. google.com

For high-purity applications, further refining steps are necessary. A patented method describes a refining step using a mixture of diatomite, magnesium hydroxide (B78521), activated carbon, magnesium sulfate, and potassium carbonate to achieve a high-purity product. google.com Chromatographic techniques are also employed for purification. Hydrophobic Interaction Chromatography (HIC) separates molecules based on their surface hydrophobicity and is often used in conjunction with other methods like ion exchange or size exclusion chromatography for achieving high purity. bio-works.comdutscher.com Gas chromatography is another powerful analytical and preparative technique for separating fatty acid esters. acs.org

Advanced Analytical Characterization of Butyl Isostearate

Chromatographic Techniques for Purity and Compositional Analysis

Chromatography is fundamental to separating the various isomers within a Butyl Isostearate sample from each other and from any potential impurities.

Gas Chromatography (GC) Applications

Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the detailed analysis of this compound. It is highly effective for separating the volatile, methyl-branched fatty acid ester isomers that constitute the compound. researchgate.net The technique allows for both qualitative identification and quantitative determination of the individual isomers present in the mixture.

Research into cosmetic ingredients has utilized GC-MS to analyze the fatty acid composition of products containing isostearate esters. researchgate.net In a typical analysis, the isostearate esters are first transesterified to their corresponding fatty acid methyl esters (FAMEs) for improved volatility and chromatographic performance. The analysis of these FAMEs by GC-MS reveals a complex chromatogram with multiple peaks corresponding to the various branched-chain C18:0 isomers. researchgate.net The primary isomers found are typically those with a single methyl branch located on carbons C10 through C14. researchgate.net

For direct analysis of this compound, a high-temperature capillary column with a non-polar stationary phase, such as 5% phenyl methyl siloxane, is suitable. nih.gov This type of column can withstand the high temperatures required to elute the high-molecular-weight ester and is effective at separating isomers based on differences in their boiling points and structures. nih.gov

Table 1: Typical GC-MS Parameters for Fatty Acid Ester Analysis

Parameter Value/Type Purpose
Instrument Gas Chromatograph-Mass Spectrometer (GC-MS) Separation and identification of volatile compounds.
Column HP-5MS (or equivalent 5% phenyl methyl siloxane) Separation of isomers based on boiling point and polarity.
Column Dimensions 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness Provides high resolution for complex mixtures.
Carrier Gas Helium Inert gas to carry sample through the column.
Injection Mode Split/Splitless Introduces a small, precise amount of sample onto the column.
Oven Program Temperature gradient (e.g., 100°C to 320°C) Separates compounds based on boiling point differences.
Detector Mass Spectrometer (MS) Provides mass information for structural identification.
Ionization Mode Electron Ionization (EI) Fragments molecules into predictable patterns for identification.

This table represents typical parameters and may be adjusted based on the specific sample and analytical goals. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) for Ester Analysis

High-Performance Liquid Chromatography (HPLC) is another essential technique, particularly for analyzing the non-volatile components or for fractionating the complex mixture before another analytical step. For fatty acid esters like this compound that lack a strong UV chromophore, detection can be a challenge. kemdikbud.go.id Therefore, detectors such as a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD) are often employed. Alternatively, analysis can be performed at low UV wavelengths (around 205 nm) where the ester carbonyl group exhibits some absorbance. researchgate.net

A powerful approach for characterizing complex isostearate mixtures is two-dimensional analysis, combining HPLC and GC. researchgate.net Non-aqueous reversed-phase HPLC (NARP-HPLC) can be used to fractionate the this compound sample. researchgate.net The different isomers will elute at slightly different times based on their hydrophobicity. These fractions can then be collected and individually analyzed by GC-MS for definitive identification. researchgate.net

Table 2: Example HPLC Conditions for Fatty Acid Ester Separation

Parameter Value/Type Purpose
Instrument High-Performance Liquid Chromatograph Separation of non-volatile compounds in the liquid phase.
Column C18 (Reversed-Phase) Separates molecules based on hydrophobicity.
Mobile Phase Acetonitrile or Methanol (B129727)/Isopropanol gradients Elutes compounds from the column.
Flow Rate 1.0 mL/min Controls the speed of the separation.
Detector ELSD, RID, or UV (205 nm) Detects compounds as they elute from the column.
Column Temperature 40 °C Ensures reproducible retention times.

This table is a composite of typical conditions for fatty acid ester analysis and serves as an illustrative example. researchgate.netresearchgate.net

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and for quantitative measurements. jchps.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are used for structural confirmation. nih.govnih.gov

In the ¹H NMR spectrum of this compound, characteristic signals confirm the presence of the butyl ester group. A triplet at approximately 4.06 ppm corresponds to the two protons on the oxygen-bound methylene (B1212753) group (-O-CH₂-). nih.gov The terminal methyl group of the butyl chain (-CH₃) appears as a triplet around 0.93 ppm. nih.gov The remaining signals from the long, branched isostearoyl chain appear as a complex series of overlapping multiplets in the alkyl region (approx. 1.2-1.6 ppm). The methyl branches of the various isomers would result in distinct, albeit overlapping, doublets or triplets within this region, making a precise assignment for the entire mixture challenging.

The ¹³C NMR spectrum would similarly show a characteristic peak for the ester carbonyl carbon around 174 ppm. The carbons of the butyl group would also be clearly identifiable. The numerous isomers in the isostearoyl chain would lead to a cluster of signals in the aliphatic region (10-40 ppm), confirming the branched nature of the compound.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Ester -O-CH₂ -CH₂-CH₂-CH₃ ~4.06 Triplet (t)
Acid α-CH₂ -C=O ~2.28 Triplet (t)
Butyl -CH₂-CH₂ -CH₂-CH₃ ~1.65 Multiplet
Butyl -CH₂-CH₂-CH₂ -CH₃ ~1.40 Multiplet
Isostearoyl chain -(CH₂ )n- ~1.25 Broad Multiplet
Isostearoyl chain CH -CH₃ (branch) Varies Multiplet
Isostearoyl chain CH-CH₃ (branch) Varies Doublet
Butyl -CH₂-CH₂-CH₂-CH₃ ~0.93 Triplet (t)
Isostearoyl chain terminal CH₃ ~0.88 Triplet (t)

Based on data for butyl stearate (B1226849) and general chemical shift principles. The "iso" chain signals are complex due to isomerism. nih.govchemicalbook.com

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. atamanchemicals.com The spectrum is dominated by absorptions characteristic of a long-chain aliphatic ester.

The most prominent feature in the FTIR spectrum is a strong, sharp absorption band around 1740 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester group. spectrabase.com Another key feature is a strong band in the 1250-1160 cm⁻¹ region, corresponding to the C-O stretching vibration of the ester linkage. The presence of the long alkyl chain is confirmed by strong C-H stretching vibrations just below 3000 cm⁻¹ (typically around 2925 cm⁻¹ and 2855 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The FTIR spectra of different this compound isomers would be very similar, with only minor variations expected in the fingerprint region (below 1500 cm⁻¹).

Table 4: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Intensity
~2925 C-H (alkane) asymmetric stretch Strong
~2855 C-H (alkane) symmetric stretch Strong
~1740 C=O (ester) stretch Strong, Sharp
~1465 C-H (alkane) bend Medium
~1170 C-O (ester) stretch Strong

This table presents characteristic absorption frequencies for long-chain aliphatic esters. atamanchemicals.comspectrabase.comspectrabase.com

Mass Spectrometry (MS) for Molecular Fragmentation Studies

Mass Spectrometry, especially when used with GC (GC-MS), provides the molecular weight and crucial structural information through analysis of fragmentation patterns. nih.gov For this compound, Electron Ionization (EI) is a common method. The molecular ion peak [M]⁺ at m/z 340 would be expected, though it may be weak or absent in EI-MS.

The fragmentation pattern is highly informative. A key fragmentation process for esters is the McLafferty rearrangement, which for this compound would produce a characteristic ion. Other significant fragments arise from cleavage at various points along the aliphatic chain. The position of the methyl branch in the different isomers of the isostearoyl chain will influence the fragmentation, leading to a series of carbocation fragments of varying relative abundances. This allows for the differentiation of isomers. researchgate.net For example, cleavage alpha to the carbonyl group can produce an acylium ion [CH₃(CH₂)₁₆CO]⁺ at m/z 267 (for the linear stearoyl case) and other related ions for the branched isomers. Fragments corresponding to the butyl group, such as the butoxy radical or the butyl cation (m/z 57), are also expected.

Table 5: Potential Mass Fragments (m/z) in EI-MS of a this compound Isomer

m/z Possible Fragment Identity Significance
340 [M]⁺ Molecular Ion
285 [M - C₄H₇]⁺ or [M - 55]⁺ Loss of butenyl radical
116 [C₄H₉O-C(OH)=CH₂]⁺ Product of McLafferty Rearrangement
88 [CH₂=C(OH)OC₄H₉]⁺ Another product of McLafferty rearrangement
57 [C₄H₉]⁺ Butyl cation
56 [C₄H₈]⁺ Butene radical cation

This table shows representative fragments based on known ester fragmentation patterns. The relative intensity of chain fragments will vary by isomer. nih.govmassbank.jp

Thermal Analysis Techniques for Phase Behavior and Stability

Thermal analysis encompasses a group of techniques that measure a material's physical properties as a function of temperature. For a cosmetic ester like this compound, these methods are indispensable for characterizing its melting behavior, thermal stability, and compatibility with other formulation ingredients.

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This analysis provides critical information about the phase transitions of this compound. A typical DSC analysis involves heating a small, precisely weighed sample at a controlled rate, such as 5 or 10°C per minute, to observe thermal events google.comgoogleapis.com.

The resulting DSC thermogram plots heat flow against temperature, revealing key transition points. For an ester like this compound, the most significant feature is the endothermic peak corresponding to its melting point google.com. The temperature at the peak of this endotherm is taken as the melting point, which is a fundamental indicator of the material's identity and purity. The area under the melting peak can be integrated to determine the latent heat of fusion, which is the energy required to transition the material from a solid to a liquid state. This value is important for understanding the energy requirements in formulation processing. Furthermore, the shape and width of the melting peak can provide qualitative information about the purity of the sample, with impurities often causing a broader melting range at a lower temperature.

Illustrative DSC Data for a High-Purity this compound Sample

The following table is a representative example of typical data obtained from a DSC analysis for a long-chain fatty ester like this compound. Specific values can vary based on the exact isomeric composition and purity.

ParameterValueUnitDescription
Onset Melting Temp.-7.5°CThe temperature at which melting begins.
Peak Melting Temp.-5.0°CThe temperature of the maximum endothermic heat flow, often cited as the melting point.
Latent Heat of Fusion (ΔH)110J/gThe amount of energy absorbed to melt the sample.
Onset Crystallization Temp.-15.0°CThe temperature at which crystallization begins upon cooling.
Peak Crystallization Temp.-18.0°CThe temperature of the maximum exothermic heat flow during crystallization.

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is essential for determining the thermal stability and decomposition profile of this compound. The analysis provides a TGA curve, which plots the percent weight loss against temperature.

This data is critical for establishing the upper-temperature limit at which this compound can be used without significant degradation. This is particularly important for hot-process formulations, where ingredients are heated to ensure proper mixing and emulsification. The onset temperature of decomposition, identified as the point where significant weight loss begins, defines the limit of the material's thermal stability. TGA can also be used to quantify the composition of multi-component formulations by identifying the distinct decomposition temperatures of each ingredient.

Illustrative TGA Data for this compound

This table provides representative data illustrating the thermal stability of a cosmetic ester like this compound under an inert nitrogen atmosphere. Actual values may vary.

ParameterValueUnitDescription
Onset of Decomposition220°CThe temperature at which significant thermal degradation and mass loss begins.
Temperature at 5% Mass Loss245°CThe temperature at which the sample has lost 5% of its initial mass.
Temperature at 50% Mass Loss290°CThe temperature at which the sample has lost half of its initial mass.
Residual Mass at 400°C< 1%The percentage of mass remaining at the end of the analysis, indicating near-complete volatilization.

Differential Scanning Calorimetry (DSC)

Rheological Characterization of this compound and its Formulations

Rheology is the study of the flow and deformation of matter. The rheological properties of this compound and the formulations containing it are critical to product performance, stability, and consumer perception. As an emollient oil, this compound influences the viscosity and flow behavior of cosmetic products like lotions, creams, and lipsticks google.com.

Cosmetic emulsions are typically non-Newtonian fluids, meaning their viscosity changes with the applied shear rate. Specifically, they often exhibit pseudoplastic, or shear-thinning, behavior. This is a desirable characteristic where the product has high viscosity at rest (in the container) to ensure stability, but the viscosity decreases under shear (during application), allowing it to spread easily on the skin google.com.

The viscosity of this compound itself is a key parameter; non-volatile oils used in cosmetics can have viscosities ranging widely, from 10 to over 100,000 centipoise (cP) at 25°C google.com.pg. The specific viscosity of this compound contributes to the final texture and feel of a product. In formulations, it acts as a liquid component that, when combined with thickeners and structuring agents, helps create the desired rheological profile. For example, in some water-in-oil cosmetic compositions, the final viscosity at high temperatures (e.g., 80°C) is carefully controlled to be within a range like 1600 to 6000 cP to ensure stability during production and filling justia.com. Rheological measurements are performed using a rheometer, which can apply a controlled stress or strain to a sample and measure the resulting deformation or flow.

Illustrative Rheological Data for a Simple Emulsion Containing this compound

The following table is a representative example demonstrating the shear-thinning (pseudoplastic) behavior of a cosmetic emulsion. The viscosity decreases as the shear rate increases.

Shear Rate (s⁻¹)Apparent Viscosity (mPa·s)Description
0.120,000High viscosity at low shear, representing the product at rest.
1.08,000Viscosity begins to decrease as gentle flow starts.
102,500Significant thinning during the initial stages of spreading.
100800Low viscosity under high shear, representing vigorous rubbing or application.

Chemical Reactivity and Interaction Mechanisms of Butyl Isostearate

Hydrolytic Stability and Degradation Pathways

The stability of an ester bond is significantly influenced by the presence of water and catalysts. Butyl isostearate, like other fatty acid esters, is susceptible to hydrolysis, a reaction where the ester bond is cleaved by water. This process is generally slow but can be accelerated under either acidic or basic conditions. The stability of esters is generally poor in alkaline environments.

The fundamental degradation pathway via hydrolysis is a reversible reaction that yields the parent carboxylic acid and alcohol. For this compound, this reaction produces isostearic acid and butanol. The general mechanisms are as follows:

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This process is reversible, and the presence of excess water is required to drive the equilibrium towards the products, isostearic acid and butanol.

Base-Catalyzed Hydrolysis (Saponification) : In the presence of a base, such as sodium hydroxide (B78521), a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This reaction is effectively irreversible because the resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, which prevents the reverse reaction from occurring.

The hydrolytic stability is influenced by steric factors; for instance, esters with more complex structures near the ester bond can exhibit greater stability due to steric hindrance. For many esters, long-term stability is excellent within a pH range of 5 to 7 at room temperature.

Oxidative Stability and Mechanisms

This compound is noted for its high stability and resistance to oxidation. Research indicates that it undergoes no significant degradation when subjected to a temperature of 205°C for a period of 3 hours. This thermal and oxidative robustness is a key property for its use in high-temperature applications.

Interactions with Solvents and Other Chemical Species

The physical behavior of this compound in various chemical environments is critical for its application in formulations. Its interactions are characterized by its solubility profile and phase behavior in multi-component systems.

Solubility in Hydrotropic Systems

Hydrotropy is a phenomenon where the solubility of a poorly water-soluble substance is enhanced by the addition of a high concentration of a third substance, known as a hydrotrope. The solubility of this compound has been observed to increase significantly with a rise in the concentration of certain hydrotropes and with an increase in system temperature.

A key finding is the existence of a Minimum Hydrotrope Concentration (MHC), which is the threshold concentration of the hydrotrope required to initiate a significant increase in the solubilization of this compound. This suggests that the hydrotropes form aggregates that encapsulate the ester molecules, similar to micelles. Thermodynamic analysis shows that the Gibbs free energy of the solubilization process for this compound decreases as the system temperature increases.

Effect of Hydrotrope Concentration on the Solubility of this compound in Water at 303 K
HydrotropeConcentration (mol/L)Solubility (S) x 10⁵ (mol/L)
Citric Acid0.23.97
0.44.38
0.85.06
1.25.78
1.66.48
Urea0.44.36
0.84.96
1.25.38
1.66.15
2.06.35
Nicotinamide0.45.02
0.85.67
1.26.75
1.67.35
2.08.99
Data sourced from ResearchGate.

Phase Behavior in Multi-Component Chemical Mixtures

This compound is utilized as an oil phase component in various multi-component systems, particularly in microemulsions. A study of oil-in-water (O/W) microemulsions composed of hexadecyltrimethylammonium bromide (HTAB) and ethanol (B145695) as the surfactant/cosurfactant pair used this compound as the oil phase. Pseudo-ternary phase diagrams were constructed to identify the proportions of components that result in clear, stable microemulsion systems.

Furthermore, this compound has been investigated as a phase change material (PCM) for thermal energy storage, where its melting and freezing transitions are exploited. In one study, it was incorporated into concrete, where its phase transition temperature near 18°C was deemed useful for thermal regulation. However, it was noted that the alkaline environment of standard concrete can chemically attack the ester.

The miscibility of this compound with its structural isomers has also been studied. Research on the anisotropic phases of n-butyl stearate (B1226849) isomers showed that mixtures of butyl stearate and octadecyl butanoate are miscible across all compositions and phases, indicating a high degree of compatibility.

Derivatization and Chemical Modification Reactions

This compound itself is a product of a derivatization reaction, specifically the esterification of isostearic acid with butanol, often using an acid catalyst. Beyond its synthesis, this compound can undergo further chemical modifications.

Key reactions involving this compound include:

Transesterification : This is a process where the butyl group of the ester is exchanged with another alcohol. For instance, this compound can react with methanol (B129727) in the presence of a catalyst to produce methyl isostearate and butanol. This reaction is central to processes like biodiesel production. The reaction is reversible, and using a large excess of the new alcohol is necessary to drive the reaction to completion.

Alcoholysis : This is a broader term for the cleavage of a compound by reaction with an alcohol. The transesterification described above is a specific type of alcoholysis. This compound can be prepared via the alcoholysis of glyceryl tristearate (tristearin) with butanol.

Reaction with Metal Salts : this compound can be synthesized by reacting silver stearate with n-butyl iodide at elevated temperatures, demonstrating a pathway involving an organometallic precursor.

These reactions highlight the reactivity of the ester functional group, allowing for the chemical modification of this compound to produce other valuable chemical compounds.

Role of Butyl Isostearate in Engineered Material Systems

Functionality as a Plasticizer in Polymer Systems

Currently, there is a lack of specific research data detailing the functionality of butyl isostearate as a plasticizer in polymer systems.

No scientific studies were found that investigate the impact of this compound on the properties of Polymer Inclusion Membranes (PIMs). Research in this area has focused on its isomer, butyl stearate (B1226849).

Detailed research findings on the specific influence of this compound on the rheological behavior of polymer formulations are not available in the reviewed literature. General rheology modifiers for polymer systems are widely studied, but data for this particular compound is absent.

Impact on Polymer Inclusion Membrane (PIM) Properties

Application as a Lubricant and Rheology Modifier in Industrial Fluids

The primary documented role of isobutyl stearate, an isomer of this compound, in engineered materials is as a lubricant and rheology modifier in industrial fluids. Its inherent properties make it suitable for applications where lubricity and viscosity control are crucial.

Market analyses indicate that isobutyl stearate is utilized as a lubricant in the metalworking and textile industries. mordorintelligence.comalliedmarketresearch.com In metalworking fluids, it improves the lubricity for processing various metals, including copper, steel, and aluminum. alliedmarketresearch.com The demand for bio-lubricants has been a key driver for its use in this sector. alliedmarketresearch.com In textile manufacturing, it serves as a lubricant during processing. mordorintelligence.comalliedmarketresearch.com

Additionally, isobutyl stearate is identified as a thickening agent and lubricant additive in industrial lubricants. 6wresearch.com Its low viscosity and oily nature contribute to its effectiveness in these applications. industryarc.com It is also noted for its use as a wetting agent for pigments and polishes, where it provides enhanced slip properties. industryarc.com

Application AreaFunctionIndustry
Metalworking FluidsLubricant, Bio-lubricantMetalworking
Industrial LubricantsLubricant Additive, Thickening AgentIndustrial
TextilesLubricantTextile Manufacturing
Polishes & PigmentsWetting AgentIndustrial

This table is based on market research data for Isobutyl Stearate.

Incorporation as a Phase Change Material (PCM) in Construction Materials

There is no available scientific literature or research data to suggest that this compound is incorporated as a phase change material (PCM) in construction materials. Extensive research exists for its isomer, butyl stearate, in this capacity, but similar studies for this compound have not been identified.

No data exists on the thermal energy storage characteristics of this compound when integrated into concrete composites.

Information regarding the impact of this compound on the workability and curing processes of construction materials like concrete is not present in the available research.

Thermal Energy Storage Characteristics in Concrete Composites

Interfacial Activity and Surface Modification in Composite Materials

This compound, an ester of butyl alcohol and isostearic acid, serves a critical function in the formulation of advanced engineered materials, particularly in polymer composites. Its efficacy stems from its molecular structure, which imparts amphiphilic properties. The molecule consists of a polar ester functional group and non-polar hydrocarbon chains (the butyl and isostearyl groups). This dual character allows this compound to act as an interfacial agent, mediating the boundary between materials of dissimilar polarity, such as hydrophilic inorganic fillers and hydrophobic polymer matrices. While extensive research focusing specifically on this compound in composites is limited, its role can be effectively understood through studies on its close structural analogue, butyl stearate, and the broader class of long-chain fatty acid esters.

The primary role of compounds like this compound at the interface is to function as a non-ionic surfactant or compatibilizer. In a typical composite system, inorganic fillers (e.g., silica (B1680970), calcium carbonate, or natural fibers) have polar, hydrophilic surfaces, whereas the polymer matrix (e.g., polyolefins) is non-polar and hydrophobic. This incompatibility leads to poor filler dispersion, weak interfacial adhesion, and compromised mechanical properties. This compound mitigates this by adsorbing onto the filler surface. The polar ester "head" of the molecule forms weak, attractive interactions with the polar surface of the filler, while the non-polar hydrocarbon "tail" orients away from the surface, creating a more hydrophobic exterior. rsc.orgresearchgate.netmdpi.com This surface modification lowers the interfacial tension between the filler and the polymer matrix, promoting more uniform dispersion and reducing particle agglomeration. researchgate.netmdpi.com Fatty acid esters are known to improve the incorporation of fillers and can also act as lubricants and processing aids during the manufacturing of composites. biesterfeld.com

Detailed research on butyl stearate confined in porous silica matrices to create shape-stabilized phase change materials (ss-PCMs) provides significant insight into its interfacial behavior. mdpi.comrsc.org In these studies, butyl stearate was successfully incorporated into a silica monolith at very high loadings (up to 86 wt%). rsc.org The resulting composite was hydrophobic and demonstrated that the butyl stearate had only weakly attractive interactions with the silica phase via its ester function, without forming strong covalent bonds under the synthesis conditions. rsc.org Despite the weak nature of this interaction, it was sufficient to dramatically alter the material's bulk properties. The confinement within the silica network improved the thermal conductivity and mechanical stability of the final composite material. rsc.orgrsc.org

Another application highlighting the interfacial role of butyl stearate is its use as a core material in microcapsules, which are then dispersed as a functional additive in a larger composite matrix like concrete or gypsum. bch.romdpi.commdpi.com The stability of these systems relies on the interface created between the butyl stearate core and the polymer shell, a process often aided by surfactants to stabilize the initial emulsion. bch.romdpi.com

The surface modification provided by these esters directly translates to enhanced performance in the final composite material. By improving the adhesion between the filler and the matrix, stress can be more effectively transferred from the flexible polymer to the rigid filler, leading to improved mechanical properties. scielo.br Studies on flax fiber-reinforced polypropylene, for instance, have shown that surface treatment with stearic acid can make the fiber surface more hydrophobic, improving compatibility with the apolar matrix and enhancing mechanical performance. mdpi.comnih.gov Similarly, treating cellulose-based materials with fatty acid esters improves their hydrophobic and water barrier properties. mdpi.com

Research Findings on Butyl Stearate/Silica Composites

The following table summarizes key findings from research where butyl stearate was used as a functional component within a silica matrix, demonstrating the impact of its interfacial activity on the composite's properties.

PropertyPure Butyl Stearate (BS)Silica Composite with ~84-86 wt% BSUnitReference
Thermal Conductivity (at 30 °C)0.120.22W m⁻¹ K⁻¹ mdpi.comrsc.org
Compressive Strength (at 30 °C)N/A (Liquid/Soft Solid)0.7MPa rsc.orgrsc.org
Melting Point~17-19Increased by ~2.4 °C vs. pure BS°C mdpi.com
Form StabilityN/A (Melts and flows)Form-stable up to 94 wt% BS loading- rsc.org

Environmental Considerations and Green Chemistry of Butyl Isostearate

Biodegradation Pathways and Environmental Fate in Aquatic and Terrestrial Systems

Butyl isostearate, a fatty acid ester, is generally characterized by its ready biodegradability in both aquatic and terrestrial environments. europa.eu Its environmental fate is governed by several processes including biodegradation, hydrolysis, adsorption, and volatilization.

In terrestrial systems, this compound is expected to undergo rapid aerobic biodegradation. nih.gov This process is facilitated by microorganisms present in the soil, which break down the ester into simpler molecules. Due to its chemical structure, specifically its high log Koc value, this compound has a tendency to adsorb to soil organic matter. europa.eu This adsorption can reduce its mobility and rate of volatilization from moist soil surfaces. nih.gov Volatilization from dry soil is not expected to be a significant process due to the compound's low vapor pressure. europa.eunih.gov

In aquatic environments, biodegradation is also a primary degradation pathway. europa.eu While hydrolysis—the chemical breakdown by reaction with water—can occur, it is generally a slow process for long-chain fatty acid esters. For the structurally similar isobutyl stearate (B1226849), the estimated half-life for hydrolysis is 14 years at a neutral pH of 7 and 1.4 years at a more alkaline pH of 8. nih.gov However, given the rapid rate of biodegradation, hydrolysis is not considered a relevant degradation pathway in the environment. europa.eu Due to its poor water solubility and high octanol-water partition coefficient (log Kow), this compound released into water is likely to partition from the water column to sediment and suspended solids. europa.euindustrialchemicals.gov.au The potential for bioconcentration in aquatic organisms is considered low. nih.gov

Environmental ProcessExpected Behavior of this compoundGoverning FactorsSource
Aerobic Biodegradation (Soil)Readily biodegradableMicrobial activity europa.eunih.gov
Aerobic Biodegradation (Water)Readily biodegradableMicrobial activity europa.eueuropa.eu
HydrolysisSlow; not a primary degradation pathwaypH-dependent (faster at higher pH) nih.goveuropa.eu
Adsorption to Soil/SedimentHigh potentialHigh log Koc europa.eunih.gov
Bioconcentration in Aquatic LifeLow potentialEstimated Bioconcentration Factor (BCF) nih.gov

Sustainable and Renewable Feedstock Utilization for this compound Production

The synthesis of this compound aligns well with the principles of green chemistry, particularly concerning the use of renewable feedstocks. researchgate.netscienceinschool.org The conventional production method is the esterification of isostearic acid with butanol. specialchem.com Both of these reactants can be sourced from renewable, bio-based materials.

Isostearic acid is a branched-chain C18 fatty acid that can be produced from the catalytic isomerization of oleic acid, which is abundant in various vegetable oils like soybean oil and tall oil. researchgate.net The use of these plant-based oils provides a renewable alternative to petroleum-based feedstocks. abiosus.org

Similarly, butanol can be produced through the fermentation of biomass, a process that yields "bio-butanol." scienceinschool.org This positions the entire synthesis of this compound within a bio-based value chain.

Further advancing the green credentials of its production is the use of biocatalysis. Enzymatic esterification, often employing lipase (B570770) enzymes, presents a sustainable alternative to traditional chemical catalysis which may require harsh conditions and inorganic catalysts. researchgate.netnih.gov Biocatalytic processes operate under milder conditions of temperature and pressure and can be performed without organic solvents, which simplifies product purification, reduces energy consumption, and minimizes waste generation. researchgate.netnih.gov This enzymatic route is a key aspect of creating a more environmentally friendly production cycle for esters like this compound. researchgate.net

Life Cycle Assessment Considerations for Ester Synthesis

A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the potential environmental impacts of a product throughout its entire life cycle. tandfonline.commdpi.com For this compound, an LCA would typically consider a "cradle-to-gate" scope, encompassing the stages from raw material extraction to the finished product leaving the factory gate. researchgate.netitb.pl

Key stages and considerations in an LCA for ester synthesis include:

Raw Material Acquisition: This stage assesses the environmental burden of obtaining the feedstocks. For bio-based routes, this includes the agricultural impacts of growing crops like soybeans (for isostearic acid) and the energy required for processing them. researchgate.net The choice between different renewable feedstocks can significantly alter the environmental profile, particularly in impact categories like land use, water consumption, and eutrophication. nih.gov

LCA studies on analogous ester production, such as biodiesel, have shown that factors like the type of alcohol used (e.g., methanol (B129727) vs. butanol) and the source of catalytic materials can have a substantial effect on the global warming potential and other environmental impact categories. tandfonline.com The results of an LCA are crucial for identifying environmental "hotspots" in the production chain and guiding process optimization to develop greener, more sustainable manufacturing methods for this compound. researchgate.net

Computational and Theoretical Studies of Butyl Isostearate

Molecular Modeling and Simulation of Conformation and Dynamics

Molecular modeling and simulation techniques are used to explore the spatial arrangements (conformations) and movements (dynamics) of molecules over time. These methods are essential for understanding the physical properties of flexible molecules like butyl isostearate, which consists of a long, branched alkyl chain (isostearyl) connected to a butyl group via an ester linkage.

Molecular mechanics (MM) is a primary method used for this purpose. It models a molecule as a collection of atoms connected by bonds, with the potential energy of the system calculated using a force field. A force field is a set of parameters and equations that describe the energy associated with bond stretching, angle bending, torsional (dihedral) angles, and non-bonded interactions (van der Waals and electrostatic forces).

Conformational Analysis: For this compound, the most significant degrees of freedom are the torsional angles along the C-C bonds of the isostearyl and butyl chains, and around the ester group. The ester group itself preferentially adopts a planar cis (Z) conformation, which is energetically favored over the trans (E) form. acs.orgresearchgate.net The branched nature of the isostearyl chain (typically a methyl group near the end of the chain) introduces steric hindrance that restricts the number of low-energy conformations compared to its linear isomer, butyl stearate (B1226849). Conformational analysis involves systematically rotating bonds to map the potential energy surface and identify stable, low-energy conformers. acs.org

Molecular Dynamics (MD) Simulation: MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of atoms evolve over time. researchgate.netaip.org This allows for the study of dynamic processes, such as how the molecule folds, how it interacts with a solvent, or its behavior within a larger system like a lipid bilayer or a polymer matrix. researchgate.netnih.gov For this compound, an MD simulation would reveal the flexibility of the alkyl chains, the time-averaged distribution of conformers, and how the molecule's shape fluctuates at a given temperature. The branching in the isostearate chain would lead to different packing and dynamic behavior compared to linear stearates, influencing properties like viscosity and melting point. mdpi.comnih.gov

Table 1: Illustrative Output of a Conformational Analysis for Key Dihedral Angles in a this compound Model.
Dihedral AngleDescriptionPredicted Low-Energy Conformations (degrees)Relative Energy (kcal/mol)
O=C-O-C1Ester Linkage~0 (cis)0.0
O=C-O-C1Ester Linkage~180 (trans)+4.5
C-C-C-C (Butyl)Butyl Chain Torsion~180 (anti)0.0
C-C-C-C (Butyl)Butyl Chain Torsion±60 (gauche)+0.9
C-C(CH₃)-C-C (Isostearyl)Branched Point Torsion±85, ~180Variable

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to study the electronic properties of molecules, providing insights into their reactivity, stability, and spectroscopic characteristics. mdpi.com These methods solve approximations of the Schrödinger equation to determine the electron density distribution, from which various molecular properties can be derived.

Electronic Structure: For this compound, DFT calculations can determine the geometry of the ground state, the energies and shapes of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the partial atomic charges. bohrium.comlodz.pl The HOMO is typically associated with the region of the molecule most likely to donate electrons, while the LUMO represents the region most likely to accept electrons. In esters, the HOMO often has significant contributions from the lone pair electrons on the carbonyl and ester oxygen atoms, while the LUMO is often localized on the C=O π* antibonding orbital. repositorioinstitucional.mx The energy gap between HOMO and LUMO is an important indicator of chemical reactivity and stability. researchgate.net

Reactivity Analysis: Quantum chemical calculations can model reaction pathways and determine the energies of transition states, providing a quantitative prediction of reaction rates and mechanisms. researchgate.net For this compound, this could be applied to understand its hydrolysis (reaction with water to form isostearic acid and butanol) or its transesterification reactions. Molecular Electrostatic Potential (MEP) maps can also be generated, which visualize the charge distribution on the molecule's surface. These maps highlight electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic attack, respectively. For an ester, the most negative potential is typically found around the carbonyl oxygen, making it a site for interaction with electrophiles or hydrogen-bond donors. bohrium.com

Table 2: Representative Data from a DFT Calculation on a Model Ester Molecule. (Illustrative values based on similar compounds).
PropertyDescriptionCalculated Value
HOMO EnergyHighest Occupied Molecular Orbital Energy-9.8 eV
LUMO EnergyLowest Unoccupied Molecular Orbital Energy+1.5 eV
HOMO-LUMO GapIndicator of Chemical Stability11.3 eV
Dipole MomentMeasure of Molecular Polarity1.9 D
Partial Charge on C=O OxygenIndicator of Nucleophilicity-0.55 e
Partial Charge on C=O CarbonIndicator of Electrophilicity+0.60 e

Prediction of Physico-Chemical Interactions in Complex Systems

Predicting how a molecule will behave in a mixture is critical for formulation science, such as in cosmetics or lubricants where this compound is often a component. researchgate.netacs.org Computational models can forecast solubility, miscibility, and other interaction-dependent properties, reducing the need for extensive trial-and-error experimentation.

Hansen Solubility Parameters (HSP): One widely used method is the prediction of Hansen Solubility Parameters. mdpi.comnih.gov The total Hildebrand solubility parameter is broken down into three components: a dispersion component (δD) arising from van der Waals forces, a polar component (δP) from dipolar interactions, and a hydrogen-bonding component (δH). The principle is that substances with similar HSP values are likely to be miscible. HSP can be estimated using group contribution methods or more advanced computational models like COSMO-RS (Conductor-like Screening Model for Real Solvents). acs.orgresearchgate.net For this compound, its long, branched alkyl chain would contribute significantly to the dispersion component (δD), while the ester group would contribute to the polar (δP) and hydrogen-bonding (δH) components. These parameters are invaluable for predicting its solubility in different cosmetic oils, silicones, and solvents. mdpi.com

Interaction Energy Calculations: In more complex systems, molecular dynamics simulations can be used to directly calculate the interaction energy between this compound and other molecules in a formulation. By building a simulation box containing multiple components (e.g., this compound, water, surfactants, polymers), one can analyze the spatial arrangement of the molecules (e.g., formation of micelles or layers) and calculate the non-bonded interaction energies. This provides a detailed picture of the intermolecular forces driving the structure and stability of the mixture. acs.orgnih.gov These simulations can help explain, for example, why the branched structure of this compound might lead to a less ordered, more fluid oil phase in an emulsion compared to its linear counterpart.

Table 3: Illustrative Hansen Solubility Parameters (HSP) for this compound and Related Compounds. (Units: MPa⁰.⁵).
CompoundδD (Dispersion)δP (Polar)δH (H-Bonding)
This compound (Estimated)16.53.54.0
Butyl Stearate (Linear Isomer)16.63.33.9
Dimethicone (Silicone Oil)15.10.00.2
Ethanol (B145695) (Solvent)15.88.819.4
Water15.516.042.3

Future Research Directions and Emerging Applications of Butyl Isostearate

Development of Novel Synthesis Technologies

The conventional synthesis of Butyl Stearate (B1226849) involves the esterification of stearic acid with butanol, often using acid catalysts like sulfuric acid. chemicalbook.com However, future research is increasingly focused on greener and more efficient synthesis routes.

Key research areas include:

Enzymatic Esterification : The use of lipases as biocatalysts is a major area of investigation. csic.esresearchgate.net Lipases, such as those from Candida antarctica (often immobilized as Novozym 435®), offer high selectivity and operate under milder conditions, reducing energy consumption and by-product formation. csic.esresearchgate.net Research is optimizing reaction parameters like temperature, substrate-to-enzyme ratio, and the use of solvent-free systems to improve yield and cost-effectiveness. csic.es

Solid Acid Catalysts : To overcome the separation and corrosion issues associated with liquid acid catalysts, researchers are developing solid acid catalysts. A notable example is the S₂O₈²⁻/ZrO₂-SiO₂ solid super acid catalyst, which has demonstrated high catalytic activity, achieving esterification rates up to 98.3% under optimized conditions. researchgate.net Future work will likely focus on improving the reusability and stability of these catalysts. researchgate.net

Alternative Reaction Media : The exploration of ionic liquids and solvent-free systems continues to be a priority to make the synthesis process more environmentally benign. csic.es

Table 1: Comparison of Catalytic Systems for Butyl Stearate Synthesis

Catalyst TypeExampleAdvantagesResearch FocusKey Findings
Homogeneous Acid Sulfuric AcidHigh reaction rates, low cost.N/A (Conventional Method)Follows second-order kinetics.
Enzymatic (Lipase) Novozym 435®High selectivity, mild reaction conditions, environmentally friendly. csic.esresearchgate.netOptimization of reaction conditions in solvent-free systems. csic.esAchieved high conversion rates at temperatures between 35-40°C. researchgate.net
Solid Super Acid S₂O₈²⁻/ZrO₂-SiO₂High activity, easy to separate and recycle, non-corrosive. researchgate.netImproving catalyst stability and reusability.Esterification rate of 98.3% achieved at 120°C. researchgate.net

Exploration of Advanced Analytical Methodologies

Accurate and efficient analysis of fatty acid esters like Butyl Stearate is crucial for quality control and research. While standard techniques are well-established, research is pushing towards more sophisticated and sensitive methods.

Chromatographic Techniques : Gas chromatography (GC), often coupled with flame ionization detection (FID) or mass spectrometry (MS), is the cornerstone for fatty acid ester analysis. eurofinsus.comaocs.org Future research will likely focus on developing faster GC methods and more comprehensive libraries for MS identification. shimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS) : For complex matrices and trace-level detection, LC-MS and particularly LC-MS/MS, are becoming indispensable. nih.govnih.govresearchgate.net These methods offer high sensitivity and are crucial for studying ester derivatives and their presence in biological or food samples. nih.govnih.gov The development of cutting-edge LC-MS methodologies is essential for understanding the behavior of these lipids in various conditions. nih.govnih.gov

Spectroscopic and Thermal Analysis : Techniques like Fourier Transform Infrared Spectroscopy (FTIR) are used to confirm the chemical structure and functional groups of Butyl Stearate, especially in composite materials. atamanchemicals.comresearchgate.net Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for characterizing its thermal properties when used as a phase change material. mdpi.comresearchgate.net

Investigation of Butyl Stearate in Next-Generation Material Science

One of the most exciting areas of future research is the application of Butyl Stearate in advanced materials, primarily driven by its properties as a bio-based phase change material (PCM).

Thermal Energy Storage : Butyl Stearate is a promising organic PCM for maintaining thermal comfort in buildings and other cooling applications. researchgate.netresearchgate.net It has a suitable melting temperature (around 18-27°C) and a high latent heat of fusion (approx. 120-146 J/g). researchgate.netmdpi.com Research is focused on:

Encapsulation : Microencapsulating Butyl Stearate in polymer shells (e.g., melamine-formaldehyde) to prevent leakage and improve handling when incorporated into building materials like concrete or plaster. atamanchemicals.commdpi.com Studies are optimizing shell thickness and homogeneity to enhance thermal stability. mdpi.com

Composite Materials : Incorporating Butyl Stearate directly into materials like concrete to enhance thermal capacity, reduce temperature fluctuations, and even provide corrosion protection for steel reinforcements. researchgate.netresearchgate.net

Shape-Stabilization : Developing novel shape-stabilized PCM boards with high loadings of Butyl Stearate within a silica (B1680970) matrix, offering high compressive strength and thermal stability for construction applications. rsc.org

Advanced Polymers and Coatings : Butyl Stearate's role as a plasticizer and lubricant is being explored in new contexts. atamanchemicals.comnih.gov It is being investigated as a green alternative to traditional plasticizers in polymer inclusion membranes (PIMs) and as a component in sustainable hydrophobic coatings for packaging. researchgate.netnih.gov Its use in developing novel silicone fatty ester compounds for textile finishes is also an area of interest, combining the properties of silicones with the solubility of fatty esters. google.com

Table 2: Thermal Properties of Butyl Stearate as a Phase Change Material (PCM)

PropertyValueSource
Melting Point 18.64°C - 27°C researchgate.netnih.gov
Freezing Point ~13.28°C researchgate.net
Latent Heat of Fusion 120.59 - 146 J/g researchgate.netmdpi.com
Thermal Stability Stable up to 1000 thermal cycles researchgate.net

Advancements in Environmental Sustainability Research for Fatty Acid Esters

The shift towards a bio-based economy is a major driver for research into fatty acid esters like Butyl Stearate. These esters are derived from renewable resources, such as vegetable oils, making them attractive substitutes for petroleum-based products. atamanchemicals.commarketresearchfuture.com

Future sustainability research focuses on:

Biodegradability : Butyl Stearate is considered readily biodegradable. ssl-images-amazon.comchemicalbook.com Further research aims to quantify its degradation pathways and environmental impact in various ecosystems to solidify its green credentials. By analogy to similar long-chain fatty acid esters, it is expected to biodegrade rapidly under aerobic conditions. nih.govchemicalbook.com

Green Applications : Expanding the use of Butyl Stearate and other fatty acid esters as green solvents and carriers, for example, in agricultural formulations or for the extraction of natural compounds, is an active research area. researchgate.netnih.govatamanchemicals.com Their low toxicity and minimal volatile organic compound (VOC) emissions make them promising replacements for conventional hazardous solvents. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural identity of butyl isostearate in synthetic chemistry research?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary techniques for structural confirmation. Quantitative purity assessment can be achieved via High-Performance Liquid Chromatography (HPLC) with a refractive index detector. Elemental analysis is recommended for verifying stoichiometric ratios . For reproducibility, document solvent systems, column specifications, and calibration standards in the "Experimental" section, adhering to journal guidelines on compound characterization .

Q. How should researchers design experiments to assess the lubricating properties of this compound under controlled conditions?

  • Methodological Answer : Use a rheometer to measure viscosity-temperature profiles and shear stress under standardized protocols (e.g., ASTM D445). Control variables include temperature (20–100°C), shear rate (10–1000 s⁻¹), and sample purity (>98%). Compare results with reference lubricants (e.g., mineral oils) to establish relative performance. Report uncertainties in viscosity measurements and calibrate instruments using certified reference materials .

Q. What are the best practices for synthesizing this compound with high yield and minimal side products?

  • Methodological Answer : Optimize esterification conditions: (1) Use acid catalysts (e.g., sulfuric acid) at 1–2 wt% of the fatty acid; (2) Maintain a molar ratio of 1:1.2 (isostearic acid:butanol) to drive equilibrium; (3) Conduct reactions under reflux (110–130°C) with a Dean-Stark trap to remove water. Monitor reaction progress via thin-layer chromatography (TLC) and terminate at 85–90% conversion. Purify via vacuum distillation or silica gel column chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported viscosity values of this compound across different studies?

  • Methodological Answer : Discrepancies often arise from variations in measurement conditions (e.g., shear rate, temperature stability) or impurities (e.g., residual catalysts). Conduct a meta-analysis of literature data, categorizing results by methodology (e.g., rotational vs. capillary viscometry). Replicate conflicting experiments under standardized conditions, and validate purity via GC-MS. Use error propagation models to quantify uncertainty contributions from instrument precision and sample heterogeneity .

Q. What computational modeling approaches are suitable for predicting the solvent compatibility of this compound in polymer matrices?

  • Methodological Answer : Apply Hansen Solubility Parameters (HSPs) to calculate compatibility indices (Δδ) between this compound and target polymers (e.g., polyurethanes). Use molecular dynamics (MD) simulations to model diffusion coefficients and interfacial interactions. Validate predictions experimentally via swelling tests (ASTM D471) and Fourier-Transform Infrared Spectroscopy (FTIR) to detect phase separation .

Q. How can the environmental impact of this compound be systematically evaluated in biodegradation studies?

  • Methodological Answer : Follow OECD Test Guideline 301B for ready biodegradability: (1) Inoculate samples with activated sludge; (2) Measure biochemical oxygen demand (BOD) over 28 days; (3) Use LC-MS to track degradation intermediates. Include positive (sodium acetate) and negative (blank sludge) controls. For ecotoxicity, conduct Daphnia magna acute toxicity tests (EC50) and algal growth inhibition assays .

Q. What strategies mitigate oxidative degradation of this compound in long-term stability studies?

  • Methodological Answer : Incorporate antioxidants (e.g., BHT at 0.1–0.5 wt%) and store samples in amber glass under nitrogen atmosphere. Monitor oxidation via peroxide value (PV) titration and FTIR for carbonyl formation. Accelerated aging studies (40–60°C) can predict shelf-life using the Arrhenius equation, but validate with real-time data to avoid extrapolation errors .

Methodological Guidelines

  • Data Reliability : Critically evaluate primary sources for measurement protocols and sample provenance. Cross-validate findings with secondary datasets (e.g., NIST Chemistry WebBook) .
  • Experimental Reproducibility : Document synthesis and characterization steps in line with the Beilstein Journal of Organic Chemistry guidelines, including raw data in supplementary materials .
  • Ethical Reporting : Disclose conflicts of interest and cite peer-reviewed studies over non-academic sources (e.g., avoid .com domains unless validated by institutional repositories) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.